N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-13-23-24-21(31-13)22-19(28)16-11-26(10-15-8-5-9-30-15)12-17-18(16)25-27(20(17)29)14-6-3-2-4-7-14/h2-4,6-7,11-12,15H,5,8-10H2,1H3,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUHWYCAKXXHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiadiazole ring : Known for its diverse biological activities.
- Pyrazolo[4,3-c]pyridine framework : Imparts additional pharmacological properties.
- Tetrahydrofuran moiety : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance:
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Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Compound Type Target Bacteria Minimum Inhibitory Concentration (MIC) Thiadiazole Derivatives S. aureus 32.6 μg/mL Thiadiazole Derivatives E. coli 47.5 μg/mL Thiadiazole Derivatives P. aeruginosa 40 μg/mL - Antifungal Activity : The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger, with promising results indicating inhibition rates comparable to standard antifungal agents .
Anticancer Activity
The potential anticancer effects of thiadiazole derivatives have been documented in various studies:
-
Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways or inhibiting specific enzymes involved in tumor growth .
- A study highlighted the cytostatic properties of thiadiazole derivatives, suggesting their role in halting the proliferation of cancer cells.
Other Pharmacological Activities
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The antioxidant capacity of these compounds contributes to their potential therapeutic applications in oxidative stress-related diseases .
Case Study 1: Antimicrobial Screening
In a recent study, a series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds bearing halogenated phenyl groups exhibited enhanced antibacterial effects compared to their non-halogenated counterparts .
Case Study 2: Anticancer Evaluation
A compound structurally similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl... was evaluated for its anticancer potential in vitro. The study reported significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the thiadiazole ring can enhance biological activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the thiadiazole and pyrazole moieties. Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that compounds containing thiadiazole rings can inhibit bacterial growth and have antifungal properties .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. A study highlighted the synthesis of various thiadiazole-based compounds that demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Analgesic and Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can exhibit analgesic and anti-inflammatory properties. The presence of the pyrazolo[4,3-c]pyridine structure in this compound may enhance its ability to interact with pain receptors or inflammatory pathways, making it a candidate for further exploration in pain management therapies .
Agricultural Applications
Pesticidal Activity
The unique chemical structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suggests potential use as a pesticide. Thiadiazole derivatives have been reported to possess insecticidal and herbicidal activities. Research into similar compounds has shown efficacy against various pests while being less harmful to beneficial organisms .
Materials Science
Polymer Development
The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Compounds with thiadiazole and pyrazole structures have been studied for their ability to improve the performance characteristics of polymers used in coatings and composites .
Case Studies
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its reactivity?
The compound features a pyrazolo[4,3-c]pyridine core fused with a thiadiazole ring, a tetrahydrofuran-derived methyl group, and a carboxamide substituent. The thiadiazole and pyridine rings contribute to π-π stacking interactions, while the tetrahydrofuran moiety enhances solubility in polar solvents. The carboxamide group enables hydrogen bonding, critical for target binding. Structural analogs (e.g., pyrazolo-pyrimidines) show that such motifs are prone to nucleophilic attacks at the pyridine nitrogen, requiring inert reaction conditions during synthesis .
Q. Which spectroscopic methods are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves proton environments and carbon connectivity, particularly for the pyrazolo-pyridine core. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography validates stereochemistry in crystalline forms .
Q. What synthetic routes are commonly used for analogous heterocyclic compounds?
Multi-step synthesis typically involves:
Cyclocondensation of hydrazine derivatives with diketones to form the pyrazolo-pyridine core.
Thiadiazole ring formation via H₂S or Lawesson’s reagent.
Carboxamide coupling using EDCI/HOBt.
Reaction progress is monitored via Thin-Layer Chromatography (TLC), and intermediates are purified via column chromatography .
Advanced Research Questions
Q. How can low yields in the final carboxamide coupling step be mitigated?
Optimize coupling reagents: Replace EDCI/HOBt with DMTMM for higher efficiency in polar aprotic solvents (e.g., DMF). Use microwave-assisted synthesis to reduce reaction time and side products. Employ continuous flow reactors to maintain precise stoichiometric control, as demonstrated in thiazolo-pyrimidine syntheses .
Q. How to resolve contradictions in bioactivity data across cell-based assays?
Inconsistent activity may arise from off-target binding or metabolic instability. Strategies include:
- Structural analogs : Replace the tetrahydrofuran group with a morpholine ring to enhance metabolic stability.
- Orthogonal assays : Validate target engagement using Surface Plasmon Resonance (SPR) alongside cell-based luciferase reporter assays.
- Metabolite profiling : Use LC-MS to identify degradation products in hepatocyte models .
Q. What computational methods predict interaction mechanisms with biological targets?
Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., kinases) to identify binding poses.
Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
Quantum Mechanical/Molecular Mechanical (QM/MM) : Evaluate electronic interactions at catalytic sites.
For example, DFT calculations on similar pyrazolo-pyridines revealed charge transfer interactions critical for inhibitory activity .
Q. How to design experiments to elucidate the reaction mechanism of thiadiazole ring formation?
- Isotopic labeling : Use ¹⁵N-labeled hydrazine precursors to track nitrogen incorporation via ¹⁵N NMR.
- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to deduce rate laws.
- Trapping intermediates : Add thiophiles (e.g., AgNO₃) to isolate thiol intermediates for LC-MS analysis .
Q. What strategies address spectral ambiguities in NMR data for the pyrazolo-pyridine core?
- NOESY/ROESY : Resolve spatial proximities between protons in crowded aromatic regions.
- Variable Temperature NMR : Reduce signal overlap by acquiring spectra at 253 K.
- 13C-DEPT : Differentiate quaternary carbons from CH/CH₂ groups in the fused ring system .
Methodological Considerations
Q. How to optimize reaction conditions for green synthesis?
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.
- Catalysis : Use immobilized lipases for enantioselective acylations, reducing metal waste.
- Energy efficiency : Adopt ultrasound-assisted synthesis to accelerate cyclization steps .
Q. How to validate target selectivity in kinase inhibition assays?
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases.
- Covalent binding assays : Incorporate ATP-biotin probes to confirm competitive binding.
- CRISPR knockouts : Validate target dependence by comparing IC₅₀ values in WT vs. KO cell lines .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability.
- Protein binding assays : Determine free fraction using equilibrium dialysis.
- Metabolite interference : Test major metabolites (≥10% abundance) in secondary assays .
Q. Why do DFT-calculated bond angles deviate from crystallographic data?
DFT models often assume gas-phase conditions, neglecting crystal packing effects. Hybrid approaches (e.g., ONIOM) combining QM for the ligand and MM for the environment improve accuracy. Validate with Cambridge Structural Database (CSD) entries for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
